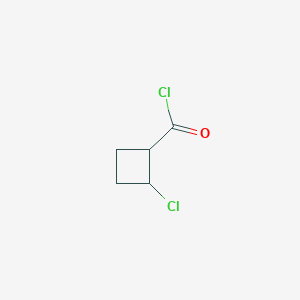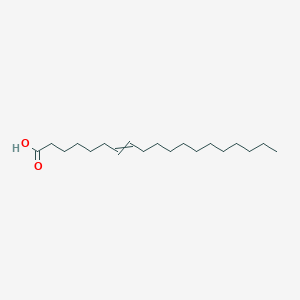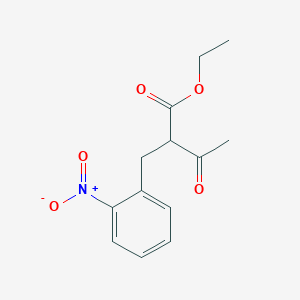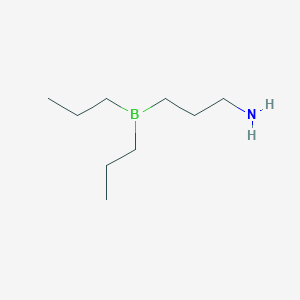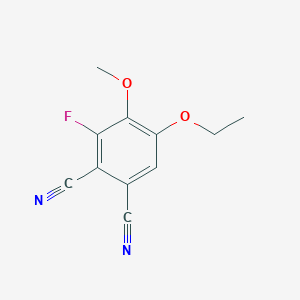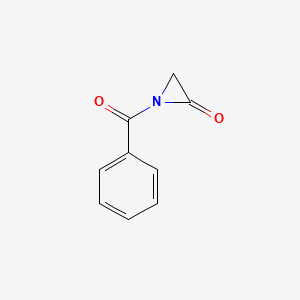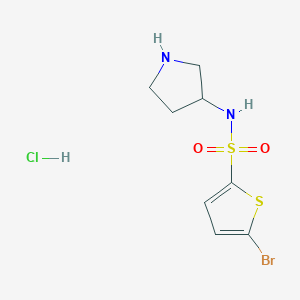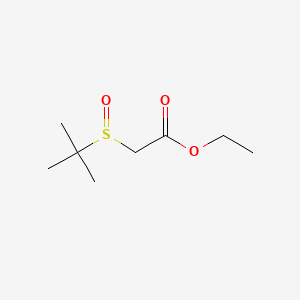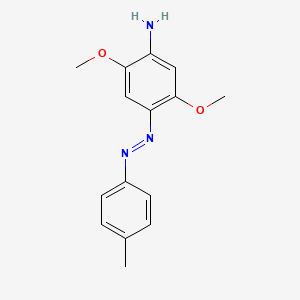
2,5-Dimethoxy-4-(4-tolylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-(4-tolylazo)aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant colors and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline typically involves the diazotization of 4-toluidine followed by coupling with 2,5-dimethoxyaniline. The reaction conditions often include:
Diazotization: 4-toluidine is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethoxyaniline in an alkaline medium (usually sodium hydroxide) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale diazotization: Using industrial reactors to control temperature and reaction rates.
Efficient coupling: Ensuring complete reaction and high yield by optimizing the concentration of reactants and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(4-tolylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2,5-Dimethoxy-4-(4-tolylazo)aniline has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(4-tolylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyaniline: A precursor in the synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline.
4-Toluidine: Another precursor used in the diazotization step.
2,5-Dimethoxy-4-nitroaniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific azo linkage and the presence of both methoxy and tolyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in dye and pigment applications, where specific color characteristics are desired.
Properties
CAS No. |
64130-93-4 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2,5-dimethoxy-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-6-11(7-5-10)17-18-13-9-14(19-2)12(16)8-15(13)20-3/h4-9H,16H2,1-3H3 |
InChI Key |
VZMIFBBHAZJWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


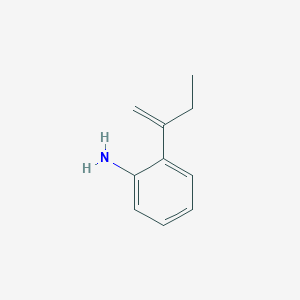
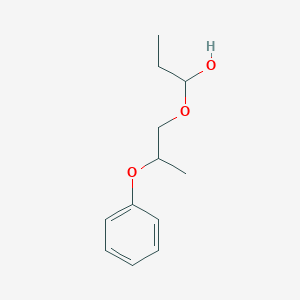

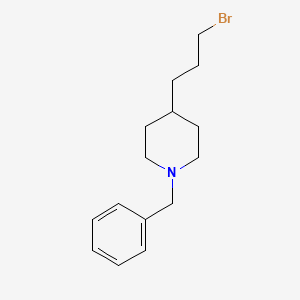
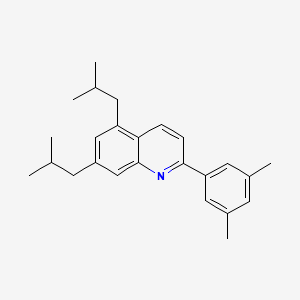
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
